molecular formula C10H12O3 B1346235 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 13303-36-1

5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No. B1346235
CAS RN: 13303-36-1
M. Wt: 180.2 g/mol
InChI Key: UJYUDTPLHOZSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521451B2

Procedure details

To a solution of maleic anhydride (5.4 g, 55 mmol) in benzene (50 ml) was added dropwise 2,3-dimethyl-1,3-butadiene (6.3 ml, 55 mmol), and stirred overnight at 25° C. After separating the insoluble materials by filtration, the filtrate was concentrated under reduced pressure to give 9.5 g of 5,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]([C:11]([CH3:13])=[CH2:12])=[CH2:10]>C1C=CC=CC=1>[CH3:8][C:9]1[CH2:10][CH:3]2[C:4](=[O:5])[O:6][C:1](=[O:7])[CH:2]2[CH2:12][C:11]=1[CH3:13]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
6.3 mL
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating the insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1CC2C(C(OC2=O)=O)CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.